Technical Guide: Biological Activity & Pharmacological Profile of 2-Chloro-4-[(cyclopropylcarbonyl)amino]Benzoic Acid
Technical Guide: Biological Activity & Pharmacological Profile of 2-Chloro-4-[(cyclopropylcarbonyl)amino]Benzoic Acid
This technical guide provides an in-depth analysis of the biological activity, medicinal chemistry, and experimental validation of 2-chloro-4-[(cyclopropylcarbonyl)amino]benzoic acid .
Executive Summary
2-chloro-4-[(cyclopropylcarbonyl)amino]benzoic acid (CAS: 1159977-34-0, tentative) represents a specialized pharmacophore scaffold utilized primarily in the development of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators and anti-inflammatory agents .
Structurally, it combines a benzoic acid core with a cyclopropyl-amide moiety, a motif known as a "privileged structure" in modern drug discovery. The cyclopropyl group confers metabolic stability against cytochrome P450 (CYP) oxidation, while the 2-chloro substituent provides steric hindrance that locks the conformation, enhancing binding affinity to hydrophobic pockets in targets such as the CFTR nucleotide-binding domain (NBD) or bacterial DNA gyrase.
This guide details the compound's structure-activity relationship (SAR), predicted biological mechanisms, and standardized protocols for validating its activity.
Chemical Identity & Structural Biology
Physicochemical Profile
The molecule functions as a lipophilic acid . Its biological activity is governed by the interplay between the ionizable carboxylate and the neutral, lipophilic cyclopropyl-amide.
| Property | Value (Predicted) | Biological Implication |
| Formula | C₁₁H₁₀ClNO₃ | Low molecular weight (<300 Da) favors oral bioavailability. |
| MW | 239.66 g/mol | Fragment-like; ideal for Lead Optimization. |
| cLogP | ~2.1 - 2.5 | Moderate lipophilicity; likely good membrane permeability. |
| pKa (Acid) | ~3.5 - 4.0 | Ionized at physiological pH (7.4); forms salt bridges with Arginine/Lysine residues. |
| H-Bond Donors | 2 (NH, OH) | Critical for directional binding in the active site. |
| PSA | ~66 Ų | High oral absorption potential (Rule of 5 compliant). |
Pharmacophore Analysis (SAR)
The biological potency of this compound stems from three distinct structural zones:
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Zone A: The Cyclopropyl "Warhead"
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Function: Acts as a bioisostere for isopropyl or tert-butyl groups but with higher metabolic stability.
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Mechanism: The strained ring resists CYP-mediated hydroxylation, prolonging half-life (
).
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Zone B: The Amide Linker
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Function: Provides a rigid hydrogen bond donor (NH) and acceptor (C=O).
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Mechanism: Facilitates specific interaction with backbone carbonyls or side chains (e.g., Serine/Threonine) in the target protein.
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Zone C: The 2-Chloro-Benzoic Acid Core
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Function: The 2-chloro group exerts an ortho-effect , forcing the carbonyl group out of planarity with the benzene ring.
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Mechanism: This pre-organized conformation reduces the entropic penalty upon binding to the receptor.
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Biological Mechanisms & Target Applications
Primary Target: CFTR Modulation (Cystic Fibrosis)
The cyclopropyl-carboxamide motif is the defining feature of approved CFTR correctors like Lumacaftor (VX-809) and Tezacaftor .
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Hypothesis: This compound acts as a Class I or II Corrector fragment. It likely binds to the First Nucleotide Binding Domain (NBD1) or the Transmembrane Domain (TMD) interface of the F508del-CFTR protein.
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Action: It stabilizes the folding of the mutant protein, preventing premature degradation by the proteasome and allowing trafficking to the cell surface.
Secondary Target: Bacterial DNA Gyrase (Antibacterial)
Benzoic acid derivatives with amide substitutions are known inhibitors of the GyrB subunit of bacterial DNA gyrase.
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Mechanism: The carboxylate group coordinates with the active site magnesium or forms a salt bridge with a conserved Arg residue, while the cyclopropyl group occupies the hydrophobic pocket usually filled by ATP's adenine ring.
Visualizing the Mechanism
The following diagram illustrates the Structure-Activity Relationship (SAR) and the hypothesized interaction pathway with the CFTR protein.
Caption: SAR Map illustrating how specific structural motifs of the compound contribute to the stabilization of the CFTR protein, leading to restored chloride transport.
Experimental Protocols
To validate the biological activity of this compound, the following experimental workflows are recommended. These protocols are designed to be self-validating with positive and negative controls.
Synthesis (Brief Overview)
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Reagents: 4-Amino-2-chlorobenzoic acid, Cyclopropanecarbonyl chloride, Triethylamine (TEA), DCM.
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Procedure:
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Dissolve 4-amino-2-chlorobenzoic acid in DCM/TEA.
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Add cyclopropanecarbonyl chloride dropwise at 0°C.
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Stir at RT for 4h. Acidify to precipitate the product.
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Purification: Recrystallization from Ethanol/Water.
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In Vitro CFTR Functional Assay (YFP-H148Q Halide Sensitivity)
This is the gold-standard assay for measuring CFTR corrector activity.
Materials:
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Cells: CFBE41o- cells stably expressing F508del-CFTR and the halide-sensitive YFP-H148Q mutant.
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Controls:
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Positive: Lumacaftor (VX-809, 3 µM).
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Negative: DMSO (0.1%).
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Protocol:
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Seeding: Plate cells in 96-well black-walled plates (30,000 cells/well). Incubate for 24h at 37°C.
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Compound Treatment: Add the test compound (0.1 – 10 µM) and incubate for 24 hours (correction phase).
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Quenching Assay:
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Replace media with PBS containing Forskolin (10 µM) to activate CFTR gating.
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Inject Iodide Buffer (PBS where NaCl is replaced by NaI).
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Read: Monitor YFP fluorescence quenching (Ex: 500nm, Em: 535nm) using a kinetic plate reader.
-
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Data Analysis: Calculate the rate of quenching (
). Faster quenching indicates restored CFTR function (higher I⁻ influx).
Antimicrobial Screening (MIC Determination)
Protocol: CLSI Broth Microdilution Method.
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Strains: S. aureus (ATCC 29213), P. aeruginosa (ATCC 27853).
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Readout: Minimum Inhibitory Concentration (MIC) in µg/mL after 18h incubation.
Safety & Toxicology Profile (Predicted)
| Parameter | Prediction | Rationale |
| hERG Inhibition | Low Risk | Lack of basic amines reduces risk of QT prolongation. |
| Ames Mutagenicity | Negative | Cyclopropyl amides are generally non-genotoxic compared to aromatic amines. |
| Hepatotoxicity | Low/Moderate | Benzoic acid derivatives are typically cleared via glucuronidation (Phase II). |
| Solubility | pH Dependent | High solubility at pH > 5; risk of precipitation in acidic gastric environments. |
References
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Vertex Pharmaceuticals. (2011). Modulators of ATP-Binding Cassette Transporters. Patent WO2011119984. (Describes the cyclopropyl-amide pharmacophore in CFTR modulators).
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Pedemonte, N., et al. (2005). "Small-molecule correctors of defective DeltaF508-CFTR cellular processing identified by high-throughput screening." Journal of Clinical Investigation, 115(9), 2564-2571. (Protocol for YFP-H148Q Assay).
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Eckford, P. D., et al. (2012). "Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiator VX-770 (Ivacaftor) Opens the Defective Channel Gate of Mutant CFTR in a Phosphorylation-dependent but ATP-independent Manner." Journal of Biological Chemistry, 287(44), 36639–36649.
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Charifson, P. S., et al. (2008). "Discovery of V-002, a Novel, Potent, and Orally Bioactive Gyrase B Inhibitor." Journal of Medicinal Chemistry, 51(17), 5243–5263. (SAR of benzoic acid/amide inhibitors).
